

Technical Guide: Physicochemical Characterization of 3-Amino-2-nitrobenzoic Acid and Related Isomers

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Compound of Interest

Compound Name: 3-Amino-2-nitrobenzoic acid

Cat. No.: B050063

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the melting point of **3-Amino-2-nitrobenzoic acid** and its isomers. Due to the limited availability of public data for **3-Amino-2-nitrobenzoic acid**, this document focuses on providing comprehensive data for closely related, well-characterized isomers to serve as a valuable reference. The guide includes a standardized experimental protocol for melting point determination and a representative workflow for the synthesis and quality control of such compounds.

Introduction to Aminonitrobenzoic Acids

Aminonitrobenzoic acids are a class of organic compounds that feature both an amino (-NH_2) and a nitro (-NO_2) functional group attached to a benzoic acid skeleton. These molecules are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals, dyes, and other functional materials. The specific positioning of the functional groups on the benzene ring gives rise to various isomers, each with unique physical and chemical properties. The melting point is a critical physical constant used to identify a compound and assess its purity.

Melting Point Data of Aminonitrobenzoic Acid Isomers

While the specific melting point for **3-Amino-2-nitrobenzoic acid** is not widely reported in publicly accessible databases, the melting points of its isomers are well-documented. The following table summarizes the available data for these related compounds, providing a comparative baseline for researchers.

Compound Name	CAS Number	Molecular Formula	Reported Melting Point (°C)
2-Amino-3-nitrobenzoic acid	606-18-8	C ₇ H ₆ N ₂ O ₄	207 - 211[1][2]
3-Nitrobenzoic acid	121-92-6	C ₇ H ₅ NO ₄	139 - 141[3][4][5]
2-Nitrobenzoic acid	552-16-9	C ₇ H ₅ NO ₄	146 - 148[6]

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for the characterization and purity assessment of a crystalline solid. The capillary method is the most common and reliable technique.

Objective: To accurately determine the melting point range of a solid organic compound.

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- The solid sample (e.g., an aminonitrobenzoic acid isomer)
- Thermometer (if not integrated into the apparatus)

Procedure:

- Sample Preparation:

- Place a small amount of the dry crystalline sample on a clean, dry surface like a watch glass.
- If the crystals are large, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
- Jab the open end of a capillary tube into the powder multiple times to collect a small amount of the sample.

- Packing the Sample:

- Invert the capillary tube (sealed end down) and tap it gently on a hard surface to pack the powder into the bottom.
- Alternatively, drop the capillary tube through a long, narrow glass tube onto the benchtop. The impact will cause the sample to pack tightly at the sealed end.
- The final packed sample height should be approximately 2-3 mm.

- Measurement:

- Insert the packed capillary tube into the heating block of the melting point apparatus.
- If a preliminary or approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Allow the apparatus to cool before the precise measurement.
- For an accurate measurement, set the heating rate to a medium level until the temperature is about 20°C below the expected melting point.
- Decrease the heating rate significantly, so the temperature rises no more than 1-2°C per minute as the melting point is approached.

- Observation and Recording:

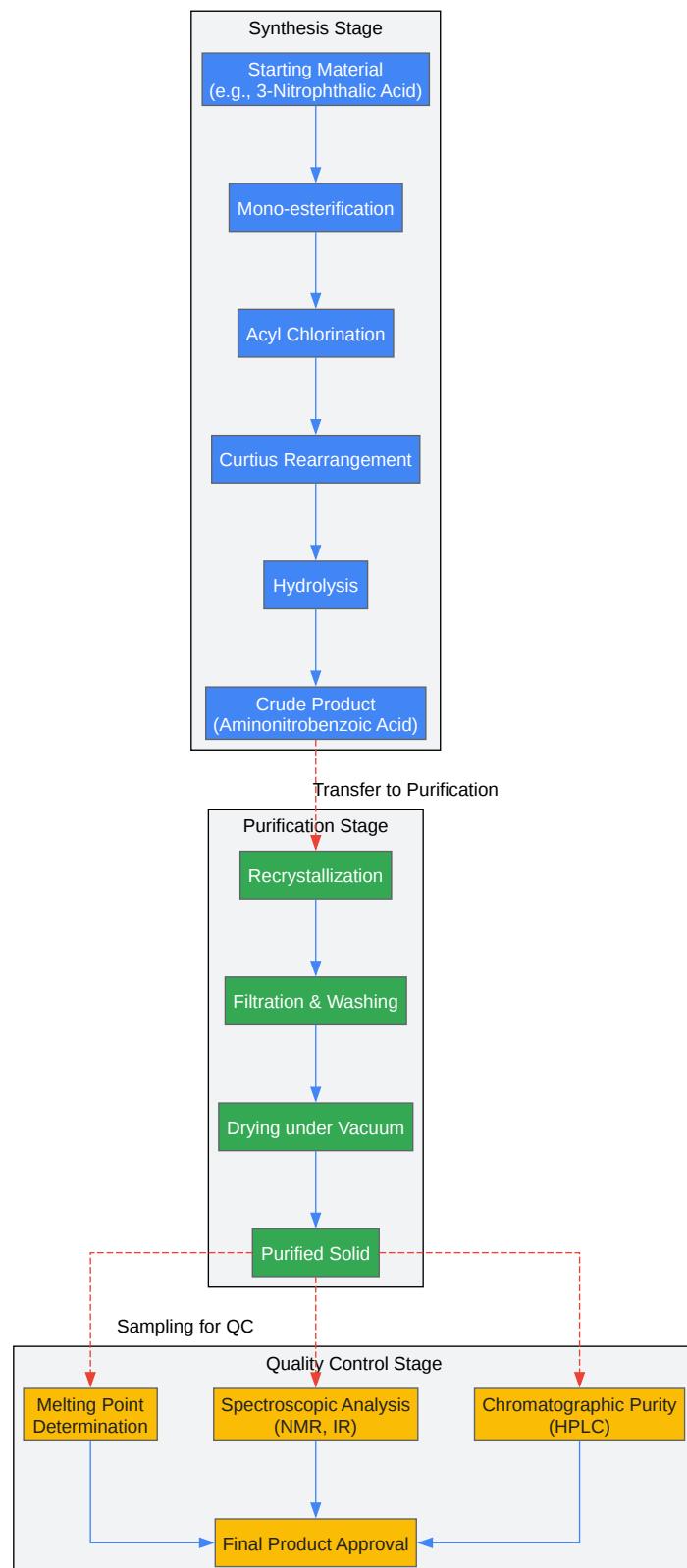
- Observe the sample through the magnifying lens. The solid may first sinter or shrink just before melting.

- Record the temperature (T_1) at which the first drop of liquid appears.
- Continue heating slowly and record the temperature (T_2) at which the last crystal melts and the entire sample becomes a clear liquid.
- The melting point is reported as the range from T_1 to T_2 . A pure compound typically exhibits a sharp melting range of 0.5-1.5°C. Impurities tend to lower and broaden the melting range.

- Post-Measurement:
 - Turn off the apparatus and allow it to cool.
 - Dispose of the used capillary tube in the designated glass waste container.

Visualization of a Representative Workflow

The synthesis of an aminonitrobenzoic acid from a precursor like nitrophthalic acid involves a multi-step chemical process. The following diagram illustrates a generalized workflow for the synthesis, purification, and quality control of such a compound.

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Caption: Workflow for Synthesis, Purification, and Quality Control.

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